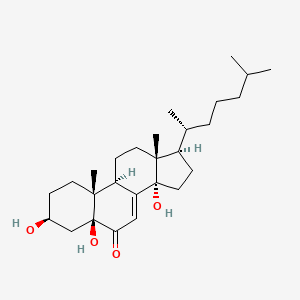
Aminophylline dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminophylline dihydrate is a compound formed by the combination of theophylline and ethylenediamine in a 2:1 ratio. This combination enhances the solubility of theophylline, making this compound more suitable for medical applications. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchospasm .
準備方法
Synthetic Routes and Reaction Conditions
Aminophylline dihydrate is synthesized by reacting theophylline with ethylenediamine. The reaction typically involves dissolving theophylline in water and adding ethylenediamine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of aminophylline. The product is then crystallized and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. Theophylline and ethylenediamine are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The resulting aminophylline is then purified through crystallization and drying processes to obtain the dihydrate form .
化学反応の分析
Types of Reactions
Aminophylline dihydrate undergoes several types of chemical reactions, including:
Oxidation: Aminophylline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert aminophylline into different reduced forms.
Substitution: Aminophylline can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aminophylline can produce theophylline N-oxide, while reduction can yield dihydroaminophylline .
科学的研究の応用
Aminophylline dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of bronchodilators and their mechanisms of action.
Biology: Aminophylline is used in research on respiratory physiology and pharmacology.
Medicine: It is extensively studied for its therapeutic effects in treating asthma, COPD, and other respiratory conditions.
Industry: Aminophylline is used in the formulation of pharmaceutical products and as an active ingredient in topical creams for fat reduction
作用機序
Aminophylline dihydrate exerts its effects primarily through theophylline, which is released in the body. Theophylline acts as a phosphodiesterase inhibitor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles in the bronchial airways and pulmonary blood vessels. Additionally, theophylline blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .
類似化合物との比較
Similar Compounds
Theophylline: The primary component of aminophylline, used as a bronchodilator.
Caffeine: A related xanthine derivative with similar stimulant effects.
Dyphylline: Another xanthine derivative used as a bronchodilator.
Uniqueness of Aminophylline Dihydrate
This compound is unique due to its enhanced solubility compared to theophylline alone. The addition of ethylenediamine improves its bioavailability and makes it more effective in medical applications. Additionally, this compound has a shorter duration of action compared to theophylline, making it suitable for acute treatments .
特性
CAS番号 |
5897-66-5 |
|---|---|
分子式 |
C9H18N6O3 |
分子量 |
258.28 g/mol |
IUPAC名 |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;hydrate |
InChI |
InChI=1S/C7H8N4O2.C2H8N2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;/h3H,1-2H3,(H,8,9);1-4H2;1H2 |
InChIキー |
BSLTXSYZKWXHKU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O |
Key on ui other cas no. |
5897-66-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-fluoropropanoic acid](/img/structure/B1257847.png)
![(Z)-4-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one](/img/structure/B1257848.png)


![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(1-piperidinyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1257856.png)

![[(8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-bromoacetate](/img/structure/B1257858.png)

![(8R,9S,10R,11S,13S,14S,17S)-17-ethyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1257862.png)
![(5R)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1257863.png)



